(2S)-4-methyl-2-(tritylamino)pentan-1-ol

Description

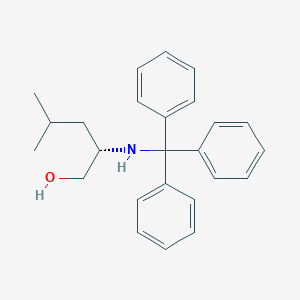

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H29NO |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

(2S)-4-methyl-2-(tritylamino)pentan-1-ol |

InChI |

InChI=1S/C25H29NO/c1-20(2)18-24(19-27)26-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,24,26-27H,18-19H2,1-2H3/t24-/m0/s1 |

InChI Key |

DTDJODDDERHVIY-DEOSSOPVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity, Derivatization, and Transformation Studies of 2s 4 Methyl 2 Tritylamino Pentan 1 Ol

Selective Functional Group Manipulations of the Primary Alcohol

The primary alcohol in (2S)-4-methyl-2-(tritylamino)pentan-1-ol is susceptible to a variety of transformations, including oxidation, esterification, etherification, and halogenation. These reactions provide pathways to introduce new functional groups and extend the carbon skeleton.

Oxidation Pathways to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol moiety can be controlled to yield either the corresponding aldehyde, (2S)-4-methyl-2-(tritylamino)pentanal, or the carboxylic acid, (2S)-4-methyl-2-(tritylamino)pentanoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents are employed for the selective oxidation to the aldehyde, a reaction that must be carefully controlled to prevent over-oxidation to the carboxylic acid. A common method involves the use of manganese(IV) oxide in a suitable solvent. This procedure is known for its high enantiopurity and the absence of significant by-products. Other reagent systems, such as those based on dimethyl sulfoxide (B87167) (DMSO) like the Swern and Moffatt oxidations, or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), are also effective. The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant like sodium hypochlorite (B82951) offers a highly selective and efficient method for this transformation. organic-chemistry.org

For the conversion to the carboxylic acid, stronger oxidizing conditions are necessary. Reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO2) can be employed. A facile method for the oxidation of primary alcohols to carboxylic acids involves the use of trichloroisocyanuric acid in the presence of catalytic TEMPO. nih.gov

Table 1: Oxidation Reactions of the Primary Alcohol

| Product | Reagents and Conditions | Typical Yield (%) |

|---|---|---|

| (2S)-4-methyl-2-(tritylamino)pentanal | MnO2, CH2Cl2, room temperature | High |

| (2S)-4-methyl-2-(tritylamino)pentanal | TEMPO (cat.), NaOCl, CH2Cl2, 0 °C to rt | >90 |

| (2S)-4-methyl-2-(tritylamino)pentanoic acid | CrO3, H2SO4, acetone (B3395972) (Jones reagent) | 85-95 |

| (2S)-4-methyl-2-(tritylamino)pentanoic acid | TEMPO (cat.), TCICA, CH2Cl2/H2O | High |

Esterification and Etherification Reactions

The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are often used to promote the reaction with carboxylic acids in a process known as Fischer esterification. Alternatively, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the reaction under milder conditions. The reaction with highly reactive acylating agents like acid chlorides is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl by-product.

Etherification, the conversion of the alcohol to an ether, can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach.

Halogenation and Subsequent Nucleophilic Substitutions

The hydroxyl group can be replaced by a halogen atom (Cl, Br, or I) through reactions with various halogenating agents. Thionyl chloride (SOCl2) is a common reagent for the conversion to the corresponding chloride, (2S)-1-chloro-4-methyl-2-(tritylamino)pentane. organic-chemistry.orgnih.gov This reaction often proceeds with inversion of configuration if a neighboring group participation is not involved. Similarly, phosphorus tribromide (PBr3) is used to synthesize the bromide derivative.

The resulting alkyl halides are valuable intermediates as they are susceptible to nucleophilic substitution reactions. ucsb.edusavemyexams.com A wide range of nucleophiles, such as cyanide, azide, thiols, and amines, can be introduced at the C-1 position, allowing for further functionalization of the molecule. For instance, reaction with sodium cyanide would yield the corresponding nitrile, extending the carbon chain by one unit.

Transformations Involving the Tritylamine Functionality

The trityl (triphenylmethyl) group serves as a bulky and acid-labile protecting group for the primary amine. Its presence and subsequent removal are key steps in the synthetic utility of this compound.

Controlled Deprotection Strategies

The trityl group is readily cleaved under acidic conditions to reveal the free amine, (2S)-2-amino-4-methylpentan-1-ol. The stability of the trityl cation intermediate drives this reaction. A variety of acids can be employed for this deprotection, with the choice often depending on the sensitivity of other functional groups in the molecule. Mild acids such as acetic acid or formic acid are often sufficient. uoa.gr For more robust substrates, stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used. commonorganicchemistry.com The deprotection can often be achieved at room temperature or with gentle heating. The bulky nature of the trityl group can sometimes influence the rate of deprotection. uoa.gr

Table 2: Deprotection of the Tritylamine

| Product | Reagents and Conditions |

|---|---|

| (2S)-2-amino-4-methylpentan-1-ol | 80% Acetic Acid, heat |

| (2S)-2-amino-4-methylpentan-1-ol | Trifluoroacetic acid (TFA), CH2Cl2, 0 °C to rt |

| (2S)-2-amino-4-methylpentan-1-ol | HCl in an organic solvent (e.g., dioxane, methanol) |

N-Alkylation and N-Acylation Reactions

While the trityl group is primarily a protecting group, the nitrogen atom can, under certain conditions, undergo further substitution. However, direct N-alkylation of the trityl-protected amine is generally challenging due to the significant steric hindrance imposed by the three phenyl rings. More commonly, N-alkylation is performed after deprotection of the trityl group. nih.gov

N-acylation, the introduction of an acyl group to the nitrogen atom, can be achieved using highly reactive acylating agents such as acid chlorides or anhydrides, typically in the presence of a base. derpharmachemica.comnih.gov This reaction forms an N-trityl amide. However, similar to N-alkylation, the steric bulk of the trityl group can hinder this transformation. A more common synthetic strategy involves acylation of the free amine after the removal of the trityl protecting group.

Skeletal Modifications of the Pentan-1-ol Backbone

The modification of the carbon skeleton of this compound typically commences with the oxidation of the primary alcohol to the corresponding aldehyde, (2S)-4-methyl-2-(tritylamino)pentanal, often referred to as N-trityl-L-leucinal. This transformation provides a key electrophilic center for carbon-carbon bond formation, enabling chain extension and the introduction of new functional groups.

One of the most common methods for extending the carbon chain is the Wittig reaction . organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide, leading to the formation of an alkene. The geometry of the resulting alkene is dependent on the nature of the ylide used. For instance, unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

Table 1: Examples of Wittig Olefination of N-trityl-L-leucinal This table is illustrative and based on typical outcomes of Wittig reactions.

| Ylide | Expected Major Product | Alkene Geometry |

| Ph₃P=CH₂ | (4S)-6-methyl-4-(tritylamino)hept-1-ene | Terminal |

| Ph₃P=CHCO₂Et | Ethyl (2E,5S)-7-methyl-5-(tritylamino)oct-2-enoate | (E)-alkene |

| Ph₃P=CHPh | (4S)-6-methyl-1-phenyl-4-(tritylamino)hept-1-ene | Mixture of (E) and (Z) |

Another significant class of reactions for skeletal modification involves the addition of organometallic reagents, such as Grignard reagents , to the aldehyde. youtube.com These reactions result in the formation of secondary alcohols, extending the carbon chain and creating a new stereocenter. The stereochemical outcome of such additions is often influenced by the existing chiral center at C-2.

Diastereoselective Reactions Influenced by the Chiral Center

The chiral center at the C-2 position of this compound and its derivatives plays a crucial role in directing the stereochemical outcome of subsequent reactions, a phenomenon known as substrate control. diva-portal.org The bulky trityl group attached to the nitrogen atom enhances this steric influence, creating a highly biased chiral environment.

The addition of nucleophiles to the carbonyl group of N-trityl-L-leucinal is a prime example of a diastereoselective reaction. Research on the analogous compound, N-tritylprolinal, has demonstrated very high Felkin-Anh diastereoselectivity in its reactions with various nucleophiles. nih.gov This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the less hindered face, leading to the formation of one diastereomer in significant excess.

Table 2: Predicted Diastereoselectivity in Nucleophilic Additions to N-trityl-L-leucinal This table is based on the Felkin-Anh model and typical results observed for similar chiral aldehydes.

| Nucleophile (Reagent) | Major Diastereomer Product | Expected Diastereomeric Ratio (syn:anti) |

| MeMgBr (Grignard) | (2S,3R)-5-methyl-3-(tritylamino)hexan-2-ol | >90:10 |

| PhLi (Organolithium) | (2S,3R)-5-methyl-1-phenyl-3-(tritylamino)hexan-2-ol | >90:10 |

| NaBH₄ (Reduction) | This compound | Not applicable (reduction to starting alcohol) |

Similarly, aldol (B89426) reactions involving the enolate derived from a ketone and N-trityl-L-leucinal can proceed with a high degree of diastereoselectivity. wikipedia.orgmasterorganicchemistry.comprinceton.eduyoutube.com The chiral aldehyde directs the approach of the enolate, leading to the preferential formation of one of the possible diastereomeric β-hydroxy ketones. The stereochemical outcome can often be predicted using models such as the Zimmerman-Traxler transition state model.

The ability of the chiral center in this compound to control the formation of new stereocenters makes it a valuable chiral auxiliary in asymmetric synthesis. diva-portal.org By incorporating this moiety into a molecule, chemists can direct the stereochemical course of a reaction and subsequently remove the auxiliary to obtain the desired enantiomerically enriched product.

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

(2S)-4-methyl-2-(tritylamino)pentan-1-ol as a Prochiral Ligand Precursor

The potential utility of this compound as a precursor for prochiral ligands is an area ripe for investigation. The inherent chirality and the presence of both a hydroxyl and a protected amine group offer synthetic handles for the development of novel ligands for transition metal catalysis.

Design and Synthesis of Novel Chiral Ligands for Transition Metal Catalysis

In theory, the hydroxyl group of this compound could be functionalized to introduce phosphine (B1218219), amine, or other coordinating moieties. The bulky trityl protecting group on the amine could influence the steric environment around a metal center, a critical factor in achieving high enantioselectivity. However, a thorough search of scientific literature does not yield specific examples of chiral ligands synthesized from this particular precursor.

Evaluation of Ligand Performance in Enantioselective Transformations

Consequently, without synthesized ligands, there is no available data on the performance of ligands derived from this compound in key enantioselective transformations such as asymmetric hydrogenations or carbon-carbon bond-forming reactions. Performance metrics, such as enantiomeric excess (ee%) and turnover number (TON), are therefore not documented for this specific compound.

Utilization as a Chiral Auxiliary in Diastereoselective Synthesis

Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. The stereogenic center of this compound makes it a candidate for such applications.

Inducing Stereoselectivity in Carbonyl Additions and Alkylations

A chiral auxiliary directs the approach of a reactant to a prochiral center, leading to the preferential formation of one diastereomer. While structurally similar amino alcohols have been successfully employed as chiral auxiliaries, specific studies detailing the diastereoselectivity induced by this compound in reactions like carbonyl additions or enolate alkylations are not present in the current body of scientific literature.

Building Block for the Construction of Complex Molecular Architectures

The chiral nature and defined stereochemistry of this compound suggest its potential as a foundational piece in the total synthesis of complex natural products or pharmaceutical agents. However, a review of synthetic routes towards various complex molecules does not indicate the use of this specific building block. Its incorporation into larger, more intricate structures has not been documented in published research.

Intermediate in the Total Synthesis of Natural Products

While direct and extensive examples of the use of this compound as a key intermediate in the total synthesis of complex natural products are not widely documented in readily available literature, its structural motif is present in several biologically active molecules. Chiral amino alcohols are fundamental building blocks in the synthesis of many natural products, and N-trityl protected versions offer advantages in terms of solubility and stereochemical control.

For instance, the core structure of this compound is analogous to fragments found in certain peptide-based natural products and macrolides. The trityl group serves as a bulky and acid-labile protecting group for the amine, allowing for selective reactions at the hydroxyl group and subsequent deprotection under mild conditions without affecting other sensitive functionalities within the molecule.

One area where intermediates with similar structures are crucial is in the synthesis of peptidic natural products with unusual amino acid residues. The dolastatins, a class of potent antimitotic agents isolated from a marine mollusk, contain unique amino acid units. The synthesis of these complex components often involves the use of protected amino alcohol precursors to control stereochemistry during peptide coupling and subsequent modifications. Although not explicitly this compound, the principles of using such protected amino alcohols are well-established in the synthesis of dolastatin analogs. nih.gov

Furthermore, the synthesis of Bestatin, an immunomodulator with applications in cancer therapy, involves a 3-amino-2-hydroxy-4-phenylbutanoyl moiety coupled with L-leucine. nih.govdoi.org The synthesis of the N-terminal component of Bestatin and its analogs often relies on chiral amino alcohol precursors to establish the desired stereochemistry. The use of N-protected leucinol derivatives in such syntheses highlights the potential of this compound as a valuable starting material.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The chiral backbone of this compound makes it an attractive starting material for the synthesis of more complex chiral auxiliaries and intermediates used in the pharmaceutical and agrochemical industries. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, and are then subsequently removed. wikipedia.org

Oxazolidinones, a prominent class of chiral auxiliaries popularized by Evans, are often derived from amino alcohols. rsc.orgnih.gov These auxiliaries are widely used in asymmetric aldol (B89426) reactions and alkylations to generate chiral centers with high diastereoselectivity. This compound can, in principle, be converted into a corresponding N-trityl-oxazolidinone, which would offer a sterically demanding chiral environment for asymmetric transformations. The bulky trityl group could enhance facial selectivity in reactions of enolates derived from such an auxiliary.

While specific, commercially significant examples of pharmaceuticals or agrochemicals derived directly from this compound are not prominently reported in the scientific literature, the potential for its use is clear. For example, N-trityl-imidazoles have been investigated for their fungicidal properties in agricultural applications. google.com The synthesis of novel agrochemicals often involves the exploration of chiral molecules to enhance efficacy and reduce environmental impact. The chiral scaffold of N-trityl-L-leucinol could be a starting point for the development of new, stereochemically pure active ingredients.

Supramolecular Chemistry and Chiral Recognition Phenomena

The presence of the bulky and rigid trityl group in this compound plays a crucial role in its behavior in the solid state and in solution, leading to interesting applications in supramolecular chemistry and chiral recognition.

Host-Guest Interactions for Enantioselective Recognition and Separation

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Host-guest chemistry, a central concept in this field, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. When the host is chiral, it can exhibit a preference for binding one enantiomer of a chiral guest over the other, a phenomenon known as enantioselective recognition.

N-tritylated amino alcohols, including this compound, have been shown to act as effective hosts for the enantioselective recognition of various guest molecules. nih.gov The bulky trityl group can create well-defined chiral cavities in the solid state, which can selectively include guest molecules based on their size, shape, and stereochemistry. The hydrogen bonding capabilities of the amino and hydroxyl groups also play a critical role in stabilizing the host-guest complex.

Research has demonstrated that chiral recognition can be observed using techniques such as NMR spectroscopy, where the interaction with a chiral host leads to the separation of signals for the two enantiomers of a guest molecule. researchgate.net This allows for the determination of the enantiomeric purity of a sample.

Table 1: Examples of Enantioselective Recognition using Chiral Hosts

| Host Molecule Type | Guest Molecule Type | Analytical Method | Key Interaction |

|---|---|---|---|

| Chiral Crown Ethers | Protonated Amino Acid Esters, Amines, Amino Alcohols | NMR Spectroscopy | Hydrogen Bonding, Dipole-Dipole |

| Chiral Calixarenes | Amines, Amino Alcohols | NMR Spectroscopy | Inclusion in Chiral Cavity, Hydrogen Bonding |

Role of the Trityl Group in Crystal Engineering for Chiral Discrimination

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The trityl group is a powerful tool in crystal engineering due to its steric bulk and its ability to participate in various non-covalent interactions, such as van der Waals forces and π-π stacking. nih.gov

In chiral molecules like this compound, the trityl group can act as a "supramolecular protecting group." nih.gov It can prevent the formation of strong intermolecular hydrogen bonds that are typically observed in the crystal structures of amino alcohols, thereby creating voids in the crystal lattice that can accommodate guest molecules. This property is particularly useful for the separation of enantiomers through crystallization.

The packing of molecules in a crystal is determined by a delicate balance of intermolecular forces. The presence of the large trityl group can dominate the crystal packing, leading to the formation of specific, predictable supramolecular architectures. nih.gov In the context of chiral discrimination, this means that a chiral host containing a trityl group can create a crystalline environment that is highly selective for one enantiomer of a guest molecule. This can lead to the preferential crystallization of one diastereomeric host-guest complex, allowing for the separation of the guest enantiomers.

Table 2: Influence of the Trityl Group on Crystal Packing

| Compound Type | Typical Intermolecular Interactions without Trityl Group | Influence of Trityl Group | Resulting Supramolecular Structure |

|---|---|---|---|

| Amino Alcohols | Strong N-H···O and O-H···N hydrogen bond networks | Steric hindrance prevents direct hydrogen bonding between host molecules | Formation of cavities, inclusion of guest molecules, formation of solid solutions |

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of (2S)-4-methyl-2-(tritylamino)pentan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the presence of the bulky trityl protecting group.

While specific experimental NMR data for this compound is not widely published in readily accessible literature, the expected chemical shifts can be reliably predicted based on the analysis of structurally similar compounds, such as N-trityl-L-leucine. The primary difference between these two molecules is the functional group at the C1 position—a hydroxyl group in the target compound versus a carboxylic acid in N-trityl-L-leucine. This difference will primarily influence the chemical shifts of the adjacent protons and carbons.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the leucinol backbone and the trityl group. The aromatic protons of the three phenyl rings on the trityl group will appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.5 ppm. The single proton attached to the nitrogen (N-H) would likely appear as a broad singlet, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in deuterated solvents.

The protons of the pentanol (B124592) backbone would appear further upfield. The diastereotopic protons of the -CH₂OH group (C1) would likely resonate as a multiplet, influenced by the adjacent chiral center. The proton at the chiral center (C2) is expected to be a multiplet due to coupling with the neighboring protons. The methylene (B1212753) protons at C3 and the methine proton at C4, along with the two diastereotopic methyl groups at C5, would also present as complex multiplets.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. The most downfield signals would correspond to the aromatic carbons of the trityl group. A key signal would be the quaternary carbon of the trityl group (CPh₃), which is expected to appear around δ 71 ppm. The carbon bearing the hydroxyl group (C1) would be found in the typical range for primary alcohols, while the carbon attached to the nitrogen (C2) would also have a characteristic chemical shift. The remaining aliphatic carbons of the pentanol chain would resonate at higher field strengths.

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic (Trityl) | ~7.2-7.5 (m) | ~126-145 |

| CPh₃ | - | ~71 |

| C2-H | Multiplet | ~55-60 |

| C1-H₂ | Multiplet | ~60-65 |

| C3-H₂ | Multiplet | ~40-45 |

| C4-H | Multiplet | ~24-28 |

| C5-CH₃ | Doublet | ~21-24 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. The exact mass of this compound (C₂₅H₂₉NO) is 359.2249 g/mol . japsonline.com

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for MS analysis. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For N-trityl protected amino alcohols, a characteristic and often dominant fragmentation is the cleavage of the C-N bond, leading to the formation of the highly stable trityl cation (Ph₃C⁺), which gives a prominent peak at m/z 243.

Other potential fragmentation pathways include the loss of a water molecule from the molecular ion, particularly in EI-MS, and cleavage of the alkyl side chain. The observation of these characteristic fragment ions can be used to confirm the identity of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₂₉NO |

| Exact Mass | 359.2249 g/mol japsonline.com |

| Key Fragment Ion (Trityl Cation) | m/z 243 |

| Other Potential Fragments | [M-H₂O]⁺, fragments from side-chain cleavage |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture Determination

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and the detailed solid-state architecture of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the precise arrangement of atoms in the crystal lattice can be determined.

For this compound, a successful X-ray crystallographic analysis would definitively confirm the (S)-configuration at the C2 chiral center. Furthermore, it would provide detailed information on bond lengths, bond angles, and torsional angles, offering insights into the preferred conformation of the molecule in the solid state. The bulky trityl group is known to influence the crystal packing, and its spatial orientation relative to the leucinol backbone would be clearly visualized.

Chromatographic Methods for Enantiomeric Excess and Purity Analysis (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), are essential for determining the enantiomeric excess (e.e.) and chemical purity of this compound. Given that the biological or chemical activity of a chiral molecule is often dependent on its stereochemistry, ensuring high enantiomeric purity is crucial.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation. A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic antibiotics, and Pirkle-type phases.

The development of a successful chiral HPLC method for N-trityl-L-leucinol would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the (S)- and (R)-enantiomers. Both normal-phase (using eluents like hexane/isopropanol) and reversed-phase (using eluents like acetonitrile/water or methanol/water) conditions could be explored. The addition of modifiers such as trifluoroacetic acid or diethylamine (B46881) to the mobile phase can often improve peak shape and resolution, especially for compounds with amine functionalities.

Mechanistic Elucidation and Computational Studies

Investigations into Reaction Mechanisms Governing Asymmetric Transformations

The mechanism by which chiral ligands and auxiliaries derived from amino alcohols, such as (2S)-4-methyl-2-(tritylamino)pentan-1-ol, induce asymmetry in a reaction is a subject of intense study. These molecules typically coordinate to a metal center or a main group element, creating a chiral environment that directs the approach of a substrate. The bulky trityl group on the nitrogen atom of this compound is expected to play a crucial role in establishing this chiral pocket.

In a typical scenario involving a metal-catalyzed reaction, the amino alcohol would first act as a bidentate ligand, coordinating to the metal through both the nitrogen and oxygen atoms. This coordination creates a rigid, sterically defined catalyst complex. The large trityl group would likely occupy a significant portion of the space around the metal center, effectively blocking one face of the approaching substrate. This steric hindrance forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

For instance, in asymmetric reductions of prochiral ketones, a catalyst derived from this compound would likely form a transition state where the ketone coordinates to the metal center. The trityl group would then dictate the trajectory of hydride delivery to one of the two enantiotopic faces of the carbonyl group. The isobutyl group, also originating from the leucine (B10760876) backbone, further contributes to the steric environment, refining the stereochemical outcome.

Quantum Chemical Calculations for Transition State Analysis and Stereoselectivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms at the atomic level. nih.gov For asymmetric transformations involving chiral ligands like this compound, DFT can be employed to model the transition states of the stereodetermining steps. By calculating the energies of the different possible transition state structures leading to the various stereoisomers, the preferred reaction pathway and the expected enantiomeric excess (ee) can be predicted.

In the context of a reaction catalyzed by a complex of this compound, computational chemists would construct models of the catalyst-substrate complexes for both the major and minor enantiomers. These models would then be subjected to geometry optimization to locate the transition state structures. The relative energies of these transition states are directly related to the stereoselectivity of the reaction. A lower energy transition state for the formation of one enantiomer implies that this pathway is kinetically favored, resulting in a higher yield of that particular product.

These calculations can also provide valuable insights into the non-covalent interactions that stabilize the favored transition state. For example, DFT can reveal the presence of hydrogen bonds, steric repulsions, or dispersion interactions between the chiral ligand, the substrate, and the reagents, which collectively determine the stereochemical outcome.

Table 1: Hypothetical Transition State Energy Data for an Asymmetric Aldol (B89426) Reaction

| Transition State | Product Enantiomer | Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-R | R | 0.0 | >99 |

| TS-S | S | 3.5 |

Note: This table is a hypothetical representation of data that could be generated from DFT calculations to predict stereoselectivity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Substrate Interactions

While quantum chemical calculations provide detailed information about specific points on the potential energy surface, such as transition states, they are often computationally expensive for studying the dynamic behavior of larger systems. Molecular dynamics (MD) simulations, on the other hand, can simulate the movement of atoms and molecules over time, providing insights into the conformational flexibility of catalysts and the nature of ligand-substrate interactions in solution. nih.gov

For a catalyst derived from this compound, MD simulations could be used to explore its conformational landscape. The bulky and conformationally flexible trityl group can adopt various orientations, and MD simulations can help identify the most stable and catalytically relevant conformations. Understanding the preferred conformations is crucial as it dictates the shape of the chiral pocket and, consequently, the stereoselectivity.

Furthermore, MD simulations can be employed to study the binding of a substrate to the catalyst complex. By simulating the approach and binding of the substrate, researchers can observe the key intermolecular interactions that govern substrate recognition and orientation. These simulations can reveal how the chiral ligand guides the substrate into a specific binding mode that ultimately leads to the observed stereochemical outcome.

Structure-Reactivity and Structure-Selectivity Relationship Studies

Systematic studies on the relationship between the structure of a chiral ligand and its performance in a catalytic reaction are essential for the development of new and improved catalysts. For ligands derived from this compound, structure-reactivity and structure-selectivity relationship (SRSR) studies would involve synthesizing a series of analogues with modifications to the amino alcohol backbone or the N-protecting group and evaluating their catalytic activity and stereoselectivity.

For example, one could investigate the effect of replacing the trityl group with other bulky protecting groups, such as other triarylmethyl groups or bulky silyl (B83357) groups. The results from these experiments would provide valuable data on how the steric and electronic properties of the protecting group influence the outcome of the reaction. Similarly, modifications to the isobutyl side chain of the leucine moiety could be explored to fine-tune the steric environment around the catalytic center.

Computational studies can play a significant role in guiding and interpreting these experimental SRSR studies. By building computational models for a series of related catalysts, researchers can correlate calculated properties, such as the energies of transition states or the strength of ligand-substrate interactions, with experimentally observed reactivities and selectivities. This combined experimental and computational approach can lead to a deeper understanding of the factors that govern stereocontrol and accelerate the discovery of more effective chiral catalysts.

Future Research Trajectories and Emerging Paradigms

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving research into more sustainable methods for producing chiral molecules like (2S)-4-methyl-2-(tritylamino)pentan-1-ol. Traditional synthetic routes often rely on stoichiometric reagents and volatile organic solvents, generating significant waste. Future research will likely prioritize the development of environmentally benign alternatives.

One promising avenue is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a route for the asymmetric synthesis of chiral amino alcohols under mild conditions, using ammonia (B1221849) as an inexpensive amino donor and generating water as the main byproduct. frontiersin.org This approach eliminates the need for heavy metal catalysts and harsh reagents often used in traditional chemical synthesis. frontiersin.org Another green approach involves mechanochemistry, such as liquid-assisted ball-milling, which can facilitate peptide bond synthesis while avoiding toxic solvents and reactants. rsc.org The application of such methodologies to the synthesis or modification of this compound could significantly reduce its environmental footprint.

Table 1: Comparison of Synthetic Route Paradigms

| Feature | Traditional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Reagents | Often uses stoichiometric, hazardous reagents. | Employs catalytic (including biocatalytic) and non-toxic reagents. |

| Solvents | Relies on volatile organic compounds (VOCs). | Utilizes water, eutectic solvents, or solvent-free conditions (mechanochemistry). nih.gov |

| Energy Input | Frequently requires high temperatures and pressures. | Often proceeds at or near ambient temperature and pressure. frontiersin.org |

| Byproducts | Can generate significant amounts of toxic waste. | Designed to minimize waste, with water often being the primary byproduct. frontiersin.org |

| Atom Economy | Can be low due to the use of protecting groups and multi-step processes. | Aims for high atom economy by designing more direct and efficient reactions. |

Exploration of Novel Catalytic Systems and Synergistic Catalysis

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient and selective synthesis of chiral amino alcohols. rsc.org Future research will likely move beyond traditional catalysts to explore more sophisticated and powerful systems.

Recent breakthroughs include the use of earth-abundant metals like chromium and copper in asymmetric catalysis. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Similarly, copper-catalyzed reductive coupling methods provide access to important chiral 1,2-aminoalcohol synthons with high levels of selectivity. nih.govnih.gov Applying these novel catalytic systems to the synthesis of this compound could lead to more efficient and cost-effective production methods.

Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, represents another exciting frontier. This approach can enable new reaction pathways and improve selectivity. The exploration of synergistic catalytic systems for the synthesis of complex chiral molecules is an area of growing interest and could provide new routes to this compound and its derivatives.

Table 2: Emerging Catalytic Systems for Chiral Amino Alcohol Synthesis

| Catalytic System | Metal/Enzyme | Key Advantages | Potential Application for Target Compound |

|---|---|---|---|

| Asymmetric Cross-Coupling | Chromium | Enables modular synthesis from readily available aldehydes and imines. westlake.edu.cn | Direct synthesis of the β-amino alcohol backbone. |

| Reductive Coupling | Copper | High regio-, diastereo-, and enantioselectivity for 1,2-aminoalcohols. nih.gov | Enantioselective synthesis of the core structure. |

| Biocatalysis | Amine Dehydrogenase (AmDH) | High stereoselectivity, mild reaction conditions, uses ammonia as amino donor. frontiersin.org | Green synthesis of the chiral amine moiety. |

| Electrocatalysis | - | Can simplify synthesis and enable novel radical cross-couplings. chemrxiv.org | Modular and chemoselective construction of complex amino alcohols. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. nih.govflinders.edu.au The integration of the synthesis of this compound into a continuous flow process could lead to more efficient, safer, and more consistent production. nih.gov

Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the discovery and optimization of new synthetic routes. These platforms allow for high-throughput screening of reaction conditions, catalysts, and substrates. nih.gov By employing such systems, researchers can rapidly identify optimal conditions for the synthesis of this compound and explore its derivatization in a more efficient manner. This technology is particularly useful for creating libraries of related compounds for screening in drug discovery or materials science applications. nih.gov

| Automation | Easily integrated with automated systems for high-throughput screening and process optimization. |

Potential for Derivatization Towards Advanced Materials and Supramolecular Assemblies

The unique structure of this compound, featuring a chiral center, a bulky trityl protecting group, a hydroxyl group, and a hydrophobic side chain, makes it an attractive scaffold for the development of advanced materials. acgpubs.orgresearchgate.net Derivatization of the hydroxyl group or modification of the amino group after deprotection could lead to a wide range of new molecules with interesting properties.

One area of significant potential is in the field of supramolecular chemistry. Amino acids and their derivatives are well-known building blocks for self-assembling systems that can form gels, vesicles, and nanofibers. researchgate.netmdpi.com These materials have applications in drug delivery, tissue engineering, and sensing. nih.govmdpi.com The specific stereochemistry and bulky nature of the trityl group in derivatives of this compound could be used to control the self-assembly process and create novel supramolecular architectures. nih.gov

Furthermore, the incorporation of this chiral building block into polymers could lead to the development of new chiral stationary phases for chromatography or advanced materials with specific optical or mechanical properties.

Table 4: Potential Derivatives and Applications

| Derivative Class | Potential Modification | Potential Application |

|---|---|---|

| Esters/Ethers | Acylation or alkylation of the primary alcohol. | Chiral ligands, liquid crystals, polymer monomers. |

| Amides/Peptides | Deprotection of the amine followed by coupling with carboxylic acids or amino acids. | Supramolecular gelators, bioactive peptides, chiral catalysts. researchgate.netru.nl |

| Polymer Conjugates | Attachment to a polymer backbone via the hydroxyl or amino group. | Chiral polymers, advanced functional materials. |

| Metal Complexes | Coordination to metal centers after deprotection and/or derivatization. | Asymmetric catalysts, functional materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.